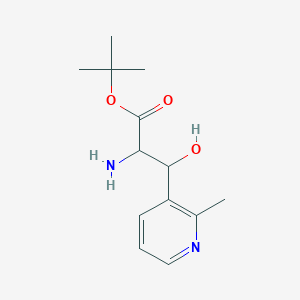

tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate

Description

tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a chiral amino alcohol ester characterized by a tert-butyl ester group, an amino group, a hydroxyl group, and a 2-methylpyridin-3-yl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. Its stereochemistry and functional groups make it valuable for enantioselective catalysis and as a building block for peptidomimetics.

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C13H20N2O3/c1-8-9(6-5-7-15-8)11(16)10(14)12(17)18-13(2,3)4/h5-7,10-11,16H,14H2,1-4H3 |

InChI Key |

FQVOSFVBIONWSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(C(C(=O)OC(C)(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 2-methylpyridine under specific conditions. The reaction typically requires the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate

- Structure: Features a shorter carbon backbone (butanoate vs. propanoate) and lacks the aromatic 2-methylpyridin-3-yl group. Instead, it retains a simpler hydroxyl-amino-tert-butyl ester framework .

- Stereochemistry: The (2R,3R) configuration may lead to divergent biological activity compared to the target compound. Applications: Primarily used in peptide synthesis due to its compact structure and stereochemical flexibility.

(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate

- Structure: Shares the tert-butyl ester and amino-hydroxy backbone but replaces the 2-methylpyridin-3-yl group with a phenyl ring .

- Biological Implications: The phenyl analog may exhibit different pharmacokinetic properties, such as membrane permeability, compared to the pyridine-containing compound. Synthetic Utility: Widely used in asymmetric synthesis of β-amino alcohols and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).

Methyl (2S)-2-[(tert-Butoxy)carbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (Intermediate 6)

- Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group and a 2-oxopyrrolidin-3-yl substituent instead of the pyridine ring .

- Reactivity: The Boc-protected amino group may offer better stability during synthetic steps compared to the free amino group in the target compound. Applications: Used in the synthesis of protease inhibitors and neuroactive compounds.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility : The pyridine ring may enhance water solubility relative to phenyl-substituted analogs, which could improve bioavailability in drug formulations.

- Stereochemical Influence : The undisclosed stereochemistry of the target compound limits direct comparisons, but (2S,3S) configurations in analogs like Intermediate 6 and the phenyl derivative suggest high enantioselectivity in biological systems .

Notes

Synthetic Relevance : The tert-butyl ester group in all compounds enhances stability during synthesis, but substituent choice dictates downstream functionalization pathways.

Future Directions : Experimental studies on the target compound’s stereochemistry and substituent effects are critical for optimizing its applications in drug discovery.

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a synthetic organic compound classified as an amino acid derivative. Its unique structure, featuring a tert-butyl ester group, an amino group, a hydroxyl group, and a substituted pyridine ring, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for this compound is with a molecular weight of approximately 252.31 g/mol. The presence of functional groups such as the amino and hydroxyl groups enhances its reactivity and ability to engage in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₃ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 2059937-54-9 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action involves:

- Binding Interactions : The amino group can participate in nucleophilic reactions, while the hydroxyl group can engage in hydrogen bonding with molecular targets.

- Stability and Reactivity : The pyridine ring enhances stability through π-π stacking interactions, which may improve binding affinity to target proteins.

- Electrostatic Interactions : The presence of charged or polar groups facilitates electrostatic interactions that are crucial for binding to biological macromolecules.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : It has shown potential in reducing oxidative stress markers in cellular models.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease (AD) pathology .

Case Studies and Research Findings

- Neuroprotection Against Aβ Toxicity : In a study investigating compounds for neuroprotective effects against Aβ toxicity, this compound demonstrated a reduction in inflammatory cytokines such as TNF-α and free radicals in astrocyte models . This suggests its potential as a therapeutic agent in AD treatment.

- Interaction with Muscarinic Receptors : Another study highlighted its interaction with muscarinic acetylcholine receptors (mAChRs), which play a role in cognitive function. Activation of these receptors has been linked to neuroprotective effects and improved cognitive outcomes .

Potential Applications

Given its biological activities, this compound holds promise for applications in:

- Pharmacology : As a lead compound for developing drugs targeting neurodegenerative diseases.

- Medicinal Chemistry : Its structural features can be modified to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.